3-(1,3-Dihydroisoindol-2-yl)pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dihydroisoindol-2-yl)pyridine-4-carboxylic acid is a heterocyclic compound that features both an isoindoline and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dihydroisoindol-2-yl)pyridine-4-carboxylic acid typically involves the formation of the isoindoline ring followed by the introduction of the pyridine carboxylic acid moiety. One common method involves the reaction of a substituted phthalic anhydride with an amine to form the isoindoline ring. This intermediate can then be coupled with a pyridine derivative under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dihydroisoindol-2-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(1,3-Dihydroisoindol-2-yl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(1,3-Dihydroisoindol-2-yl)pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, potentially inhibiting their activity or altering their function. This interaction can occur through various pathways, depending on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Pyridine derivatives: Compounds with a pyridine ring are widely used in medicinal chemistry and have various pharmacological properties.
Uniqueness
3-(1,3-Dihydroisoindol-2-yl)pyridine-4-carboxylic acid is unique due to its combination of an isoindoline and a pyridine ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C14H12N2O2 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)12-5-6-15-7-13(12)16-8-10-3-1-2-4-11(10)9-16/h1-7H,8-9H2,(H,17,18) |
InChI Key |
ZQNLWDMJYWYRRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=C(C=CN=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.